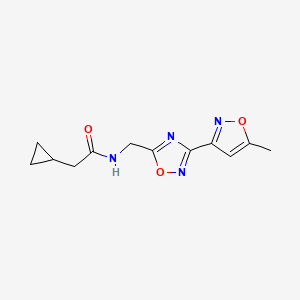

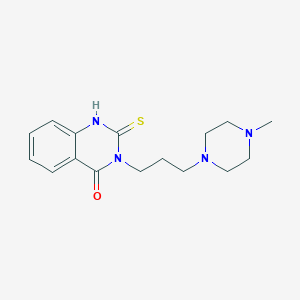

![molecular formula C18H18N2O4 B2714705 [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate CAS No. 1281154-16-2](/img/structure/B2714705.png)

[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule with several functional groups. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a prop-2-yn-1-yl group, which is a carbon chain with a triple bond . The compound also contains a 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate group, which is a type of isoindole with additional functional groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrolidine ring could be formed through a cyclization reaction . The prop-2-yn-1-yl group could be introduced through a reaction with propargyl bromide .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrrolidine ring would introduce some rigidity into the structure, while the prop-2-yn-1-yl group would likely be linear due to the triple bond .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrrolidine ring could undergo reactions at the nitrogen atom . The triple bond in the prop-2-yn-1-yl group could undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the pyrrolidine ring and the prop-2-yn-1-yl group could make the compound somewhat polar . The compound is likely to be a solid at room temperature .Aplicaciones Científicas De Investigación

Organocatalytic Synthesis

The compound's derivatives are used in organocatalytic synthesis to produce spiro[pyrrolidin-3,3'-oxindoles], which are known for their significant biological activities. An enantioselective method enables the rapid synthesis of these derivatives with high enantiopurity and structural diversity. This approach leverages asymmetric catalytic three-component 1,3-dipolar cycloaddition, yielding spirooxindole derivatives with excellent stereoselectivities and unusual regiochemistry, underlining its potential in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Antimicrobial Activity

Research into polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which can be synthesized through a cyclization reaction involving the compound, has shown promising antimicrobial activity. These derivatives exhibit interesting antibacterial properties, especially against A. baumannii and M. tuberculosis strains, suggesting their potential as powerful antimycobacterial agents (Nural et al., 2018).

Synthesis of Highly Functionalized Tetrahydropyridines

The compound plays a role in the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates through [4 + 2] annulation with N-tosylimines. This process involves using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, demonstrating complete regioselectivity and excellent yields, which is crucial for the expansion of reaction scope in organic synthesis (Zhu et al., 2003).

Scaffold for Functionalized Isoxazoles

The compound provides a convenient scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This synthesis pathway underscores the versatility of the compound in generating complex molecular architectures crucial for drug discovery and development (Ruano et al., 2005).

Polymerization Applications

In the field of polymer science, the compound is utilized in the synthesis of living α,ω-bis(t-chloro)polyisobutylene through isobutylene polymerization. This showcases its role in the preparation of linear polymers with defined end-groups, highlighting its utility in material science and engineering (Pratap et al., 1992).

Direcciones Futuras

Propiedades

IUPAC Name |

(1-prop-2-ynylpyrrolidin-2-yl)methyl 2-methyl-1,3-dioxoisoindole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-3-8-20-9-4-5-13(20)11-24-18(23)12-6-7-14-15(10-12)17(22)19(2)16(14)21/h1,6-7,10,13H,4-5,8-9,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLIOLZSTYPRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCC3CCCN3CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

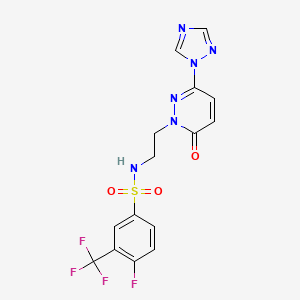

![4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2714623.png)

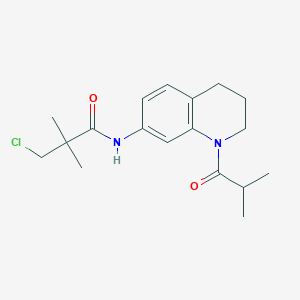

![N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2714626.png)

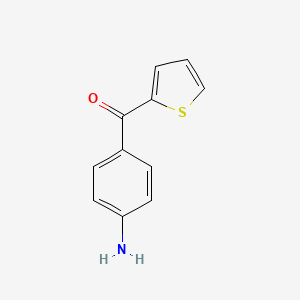

![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2714635.png)

![N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2714639.png)

![Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride](/img/structure/B2714642.png)